molecular formula C10H12BrIN2O2 B8726656 tert-Butyl (6-bromo-4-iodopyridin-3-yl)carbamate CAS No. 1200130-83-1

tert-Butyl (6-bromo-4-iodopyridin-3-yl)carbamate

Cat. No. B8726656
M. Wt: 399.02 g/mol
InChI Key: NKZOUWCPIXMOOD-UHFFFAOYSA-N
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Patent
US09216980B2

Procedure details

A mixture of 6-bromo-4-iodo-nicotinic acid (18.3 g, 55.7 mmol), diphenylphosphorylazide (18 mL, 83.6 mmol) and triethylamine (23.5 mL, 167.2 mmol) in tert-butanol (110 mL) and toluene (120 mL) was heated at 110° C. for 3 h. The mixture was allowed to cool to ambient temperature then evaporated under reduced pressure. The resultant oil was treated with water (150 mL) and extracted with ethyl acetate (2×300 mL). The combined organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to give a black solid. The resultant black solid was triturated with methanol (75 mL), collected by filtration, then washed with diethyl ether (30 mL) and left to air dry to afford the title compound as a brown solid (7.5 g, 34%). The remaining filtrate was evaporated and purified by flash chromatography on a pad of silica. The pad was washed with 20% ethyl acetate in cyclohexane. Collecting all fractions containing product followed by evaporation in vacuo and trituation with cyclohexane afforded further title compound (8.9 g, 40%) as a white solid (combined yield—16.4 g, 74%). 1H NMR (CDCl3, 300 MHz): 8.95 (s, 1H), 7.87 (s, 1H), 6.64 (s, 1H), 1.54 (s, 9H). LCMS (Method B): RT=3.83 min, M+H+=399/401.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([I:11])[C:5](C(O)=O)=[CH:4][N:3]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.C([N:31]([CH2:34]C)CC)C.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>C1(C)C=CC=CC=1>[C:36]([O:40][C:34](=[O:19])[NH:31][C:5]1[CH:4]=[N:3][C:2]([Br:1])=[CH:10][C:9]=1[I:11])([CH3:39])([CH3:38])[CH3:37]

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C(=C1)I
Name
Quantity
18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
then evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant oil was treated with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a black solid
CUSTOM
Type
CUSTOM
Details
The resultant black solid was triturated with methanol (75 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (30 mL)
WAIT
Type
WAIT
Details
left to air
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1I)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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